
2,4-Dimethyl-1-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its use in various chemical and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylheptanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,4-dimethylheptane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed:
Oxidation: 2,4-Dimethylheptan-1-one.
Reduction: 2,4-Dimethylheptane.
Substitution: 2,4-Dimethylheptyl halides
科学的研究の応用
2,4-Dimethyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in the formulation of coatings and adhesives .
作用機序
The mechanism of action of 2,4-Dimethyl-1-heptanol involves its interaction with specific molecular targets, primarily enzymes and receptors. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and ketones, which then participate in various biochemical pathways. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
類似化合物との比較
2,6-Dimethylheptan-1-ol: Similar in structure but with methyl groups at the second and sixth positions.
2,4-Dimethylheptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dimethylheptan-1-one: An oxidized form of 2,4-Dimethyl-1-heptanol with a carbonyl group instead of a hydroxyl group .
Uniqueness: this compound is unique due to its specific placement of methyl groups and the hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
特性
分子式 |
C9H20O |
|---|---|
分子量 |
144.25 g/mol |
IUPAC名 |
2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3 |
InChIキー |
HVRFWRROUIDGQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CC(C)CO |
正規SMILES |
CCCC(C)CC(C)CO |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






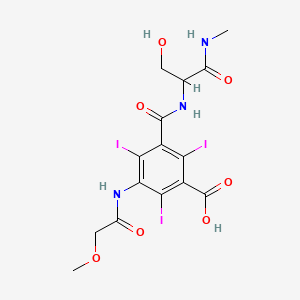
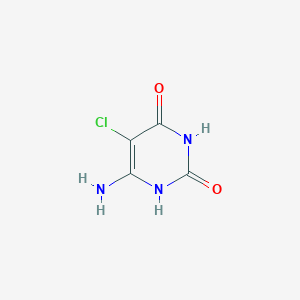
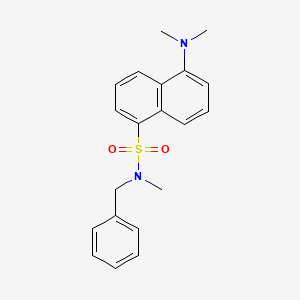

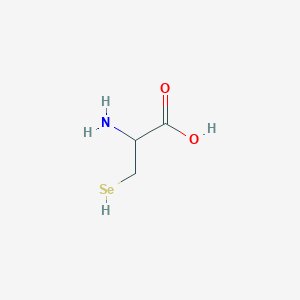
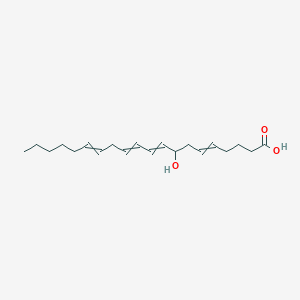
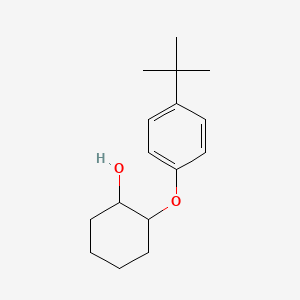
![3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1634354.png)

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)
